

A Technical Guide to the Isotopic Enrichment and Purity of Terephthalic acid-d4

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Compound of Interest

Compound Name: Terephthalic acid-d4

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This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of **Terephthalic acid-d4** (1,4-Benzenedicarboxylic-2,3,5,6-d4 acid). It details the analytical methodologies used to determine these critical quality attributes and offers insights into the synthesis and purification of this isotopically labeled compound.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available **Terephthalic acid-d4** are crucial for its application as an internal standard in quantitative analyses. The following tables summarize typical specifications provided by various suppliers.

Table 1: Isotopic Enrichment of **Terephthalic acid-d4**

Parameter	Specification	Analytical Method
Isotopic Enrichment	≥ 98 atom % D	Mass Spectrometry, NMR Spectroscopy
Deuterium Incorporation	Nominal +4 amu	Mass Spectrometry

Table 2: Chemical Purity of **Terephthalic acid-d4**

Parameter	Specification	Analytical Method
Chemical Purity	≥ 98%	HPLC
> 95%	HPLC[1]	
Form	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO	Visual Inspection

Experimental Protocols

This section outlines the general experimental methodologies for the synthesis, purification, and analysis of **Terephthalic acid-d4**.

Synthesis of Terephthalic acid-d4

The synthesis of **Terephthalic acid-d4** typically involves the deuteration of p-xylene followed by oxidation. A representative, though not exhaustive, protocol is described below.

2.1.1. Deuteration of p-Xylene

A common method for deuteration of the aromatic ring is through hydrogen-deuterium (H/D) exchange catalyzed by a metal catalyst in the presence of a deuterium source.

- Materials: p-Xylene, Deuterium oxide (D₂O, 99.9 atom % D), Palladium on carbon (Pd/C, 10%), or other suitable catalysts like Rhodium or Platinum.[2]
- Procedure:
 - In a high-pressure reactor, combine p-xylene and a catalytic amount of Pd/C.
 - Add an excess of deuterium oxide to the mixture.
 - Seal the reactor and heat to an elevated temperature (e.g., 150-200 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring.
 - After cooling, the organic layer containing p-xylene-d10 is separated, washed with water, and dried.

2.1.2. Oxidation of p-Xylene-d10 to **Terephthalic acid-d4**

The deuterated p-xylene is then oxidized to form **Terephthalic acid-d4**. The Amoco process is a widely used industrial method for the oxidation of p-xylene.[3][4]

- Materials: p-Xylene-d10, Acetic acid-d4 (as solvent), Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, Sodium bromide, Compressed air or oxygen.
- Procedure:
 - Charge a titanium autoclave with p-xylene-d10, acetic acid-d4, and the catalyst mixture (cobalt and manganese salts and sodium bromide).
 - Pressurize the reactor with compressed air or oxygen and heat to approximately 175-225 °C.
 - Maintain the reaction under pressure with continuous stirring and air/oxygen flow for several hours.
 - Cool the reactor, vent the pressure, and collect the crude **Terephthalic acid-d4** product by filtration.

Purification of **Terephthalic acid-d4**

Crude **Terephthalic acid-d4** often contains impurities such as 4-carboxybenzaldehyde-d3 (4-CBA-d3) and p-toluic acid-d7. Purification is typically achieved through recrystallization.

- Procedure:
 - Dissolve the crude **Terephthalic acid-d4** in a suitable solvent at an elevated temperature. Solvents can include water at high temperature and pressure, or organic solvents like dimethylformamide (DMF) or a mixture of acetic acid and water.[5][6]
 - Hot-filter the solution to remove any insoluble impurities.
 - Allow the solution to cool slowly to induce crystallization of the purified **Terephthalic acid-d4**.

- Collect the crystals by filtration, wash with a cold solvent to remove residual impurities, and dry under vacuum.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the isotopic labeling pattern and assessing isotopic enrichment.

- Sample Preparation:
 - Dissolve 5-10 mg of **Terephthalic acid-d₄** in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.^{[7][8][9][10]} The sample should be fully dissolved to ensure a high-quality spectrum.
 - Filter the sample if any particulate matter is present.^[11]
- ¹H NMR Analysis: The ¹H NMR spectrum is used to quantify the amount of residual protons on the aromatic ring. The absence or significant reduction of signals in the aromatic region (around 8 ppm for terephthalic acid) indicates a high degree of deuteration.
- ²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, confirming their presence and location on the aromatic ring.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment and confirming the mass of the deuterated compound.

- Ionization Method: Electrospray ionization (ESI) in negative ion mode is a common method for analyzing carboxylic acids like terephthalic acid.^{[12][13]} Atmospheric pressure chemical ionization (APCI) can also be used.^[14]
- Analysis: High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic distribution of the molecular ion. The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms. The relative

intensities of these peaks are used to calculate the atom % D enrichment. For **Terephthalic acid-d4**, the most abundant ion should correspond to the fully deuterated species.

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of **Terephthalic acid-d4** by separating it from non-deuterated impurities.

- Column: A reversed-phase C18 column is commonly used.[\[15\]](#)
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. [\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The pH of the mobile phase is often acidic to ensure the carboxylic acid is in its protonated form.[\[16\]](#)
- Detection: UV detection at a wavelength where terephthalic acid absorbs, such as 240 nm or 254 nm, is standard.[\[16\]](#)
- Impurity Profiling: HPLC can separate and quantify key impurities such as 4-carboxybenzaldehyde and p-toluic acid.

2.3.4. Gas Chromatography/Mass Spectrometry (GC/MS)

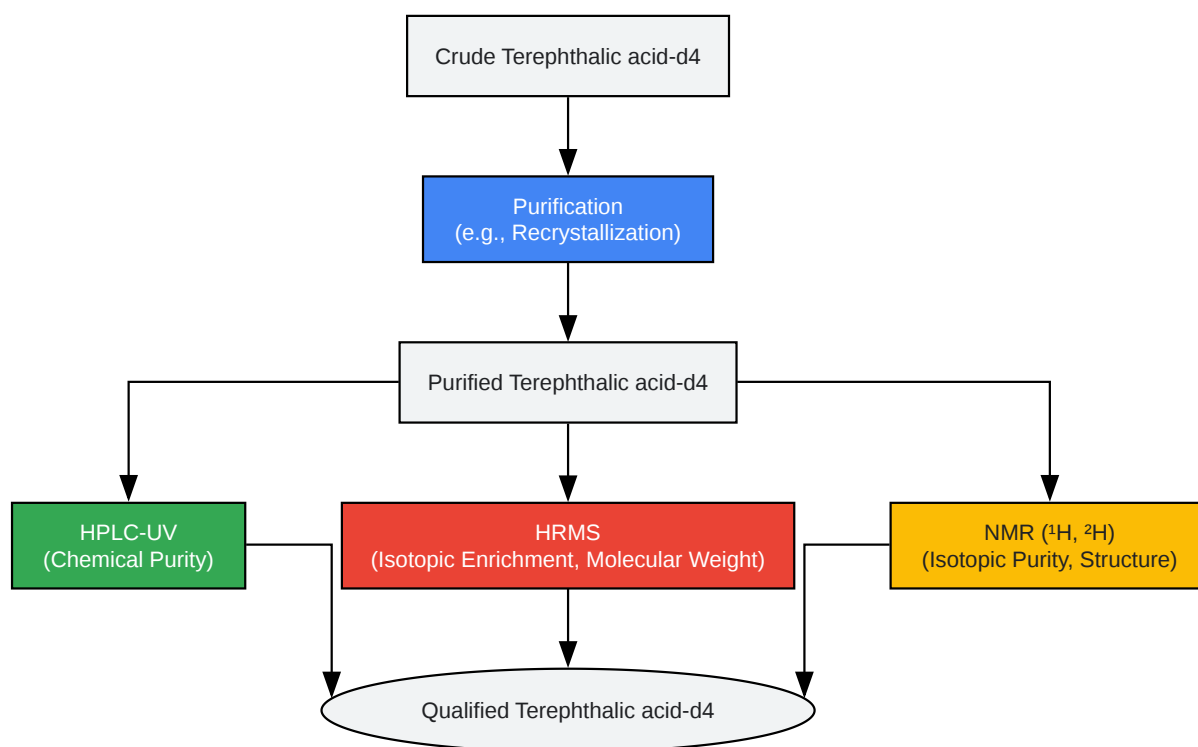
For the analysis of more volatile impurities, GC/MS can be employed, often after a derivatization step to convert the non-volatile terephthalic acid into a more volatile ester.[\[19\]](#)[\[20\]](#)

- Derivatization: Esterification to form, for example, the dimethyl or diethyl ester of terephthalic acid is a common derivatization method.[\[20\]](#)[\[21\]](#)
- Analysis: The derivatized sample is then injected into the GC/MS for separation and identification of impurities.[\[22\]](#)

Visualizations

Logical Workflow for Quality Control of Terephthalic acid-d4

The following diagram illustrates the logical workflow for the comprehensive quality control analysis of **Terephthalic acid-d4**, integrating the key analytical techniques.



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Caption: Quality Control Workflow for **Terephthalic acid-d4**.

General Synthesis Pathway

This diagram outlines a general synthetic route for the preparation of **Terephthalic acid-d4**.



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Caption: General Synthesis of **Terephthalic acid-d4**.

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